N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-23-18-11-12-20(13-18)17-9-7-16(8-10-17)19-24(21,22)14-15-5-3-2-4-6-15/h2-10,18-19H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPBTRHRZVKGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1-phenylmethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Methoxypyrrolidine Intermediate: This step involves the reaction of a suitable pyrrolidine derivative with methanol under acidic conditions to introduce the methoxy group.
Coupling with Phenyl Ring: The methoxypyrrolidine intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction, often using a halogenated phenyl derivative and a base such as sodium hydride.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypyrrolidine moiety, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Azides and thiols.
Scientific Research Applications
Medicinal Chemistry
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1-phenylmethanesulfonamide has been studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, leading to antibacterial activity.
Case Study: Antibacterial Activity
In vitro studies have shown that this compound exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to its ability to mimic natural substrates, thereby inhibiting essential bacterial enzymes.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical transformations.
Table: Comparison of Synthetic Routes
| Step | Description | Reagents/Conditions |
|---|---|---|
| Formation of Intermediate | Reaction of pyrrolidine derivative with methanol | Acidic conditions |
| Coupling | Nucleophilic substitution with halogenated phenyl | Sodium hydride |
| Introduction of Sulfonamide | Addition of sulfonamide group | Sulfonation reaction |
Biological Studies
The compound is utilized in biological studies related to enzyme inhibition and protein binding. Research indicates that it interacts with specific molecular targets, enhancing its potential as a drug candidate.
Industrial Applications
In addition to its pharmaceutical potential, this compound is being explored for industrial applications, such as the development of new materials with tailored properties.
The biological activity of this compound is primarily due to its interaction with various receptors and enzymes. Notably, it has been shown to inhibit cytochrome P450 enzymes involved in drug metabolism, which can lead to significant drug-drug interactions.
Table: Biological Activities
| Activity | Target Enzyme/Process | Effect |
|---|---|---|
| Antibacterial | Dihydropteroate synthase | Inhibition of bacterial growth |
| Cytochrome P450 inhibition | CYP enzymes | Altered drug metabolism |
| Enzyme inhibition | Various kinases | Potential therapeutic effects |
Mechanism of Action
The mechanism of action of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, including antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with sulfonamide derivatives synthesized in recent studies (Table 1). Key comparisons focus on substituent variations, synthesis methodologies, and physicochemical properties.
Structural Differentiation
- Trifluoromethyl (-CF₃) and cyano (-CN) groups in analogs 8–11 increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Aromatic Linkage: The target compound uses a direct 4-substituted phenyl linkage, whereas analogs 8–11 employ phenoxy-phenyl bridges. The latter may introduce conformational flexibility, affecting binding affinity to targets like enzymes or receptors .
Physicochemical and Spectroscopic Properties
- Molecular Weight :
- Spectroscopic Data :
Research Findings and Implications
Bioactivity Trends :
- While biological data for the target compound is unavailable, analogs with -CF₃ and -CN substituents (e.g., Compounds 8–11) often exhibit enhanced target affinity due to electron-withdrawing effects, which polarize the sulfonamide group for hydrogen bonding .
- The methoxypyrrolidine group may reduce cytotoxicity compared to halogenated analogs, as seen in related studies where polar substituents improved therapeutic indices.
- Optimization Potential: Hybridizing the target compound’s methoxypyrrolidine with analogs’ -CF₃/-CN groups could balance solubility and potency.
Biological Activity
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1-phenylmethanesulfonamide, identified by its CAS number 1797278-44-4, is a compound with significant biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and case studies.
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 346.44 g/mol
- SMILES Notation : COC1CCN(C1)c1ccc(cc1)NS(=O)(=O)Cc1ccccc1
The compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes. The methoxypyrrolidine moiety is believed to enhance its binding affinity and selectivity towards specific targets, which can lead to diverse pharmacological effects.
Inhibition of Cytochrome P450 Enzymes
Compounds with similar structures have been documented to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to significant drug-drug interactions, affecting the pharmacokinetics of concurrently administered medications .
Case Study 1: Cardiac Electrophysiology
In a study involving related methanesulfonamide compounds, it was observed that they selectively prolonged the effective refractory period in rabbit heart tissue preparations. This suggests a potential application for this compound in managing ventricular arrhythmias post-myocardial infarction .
Case Study 2: Autoimmune Disease Treatment
While not directly involving this compound, research on similar sulfonamide derivatives has shown promising results as RORγt inverse agonists. These compounds have demonstrated efficacy in treating autoimmune diseases like psoriasis and rheumatoid arthritis, indicating a potential therapeutic pathway for derivatives of this compound .
Data Table: Comparison of Biological Activities
Q & A
Q. What are the methodological considerations for synthesizing N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide?
Synthesis typically involves nucleophilic substitution and coupling reactions. For example, a related sulfonamide derivative was synthesized by reacting an acetamide intermediate (e.g., N-(4-(azetidin-1-ylsulfonyl)phenyl)acetamide) with an aryl halide (e.g., 1-(bromomethyl)-2,4-difluorobenzene) in acetonitrile under reflux, using potassium carbonate as a base. Purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization from acetonitrile/ethyl acetate yields the final compound .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹).
- NMR (¹H and ¹³C) : Elucidates proton environments (e.g., methoxypyrrolidinyl protons at δ ~3.0–3.5 ppm) and carbon backbone.
- Mass Spectrometry : Determines molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How is X-ray crystallography utilized to resolve the molecular structure and intermolecular interactions?
- Crystallization : Slow evaporation of acetonitrile/ethyl acetate solutions produces single crystals suitable for X-ray analysis .
- Data Collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å).
- Refinement : SHELXL software refines structures, with R-values < 0.05 for high-resolution data. Weak C–H···O hydrogen bonds often stabilize 2D networks in the crystal lattice .
Q. Table 1: Representative Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic (P2₁/c) |
| Unit Cell Dimensions | a = 8.78 Å, b = 8.44 Å, c = 23.81 Å |
| β Angle | 97.3° |
| Hydrogen Bond Geometry | C–H···O (2.5–3.0 Å) |
Q. How can contradictions in biological activity data (e.g., selectivity issues) be addressed?
Q. What methodological approaches are used to assess pharmacokinetics and in vivo efficacy?
Q. How are structure-activity relationships (SAR) analyzed for this compound?
- Substituent Variation : Synthesize analogs with modified pyrrolidinyl or phenyl groups.
- Computational Modeling : Perform docking studies (e.g., using AutoDock) to predict binding affinities to target proteins (e.g., RORγt).
- Biological Testing : Compare in vitro IC₅₀ values and in vivo efficacy to establish SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
